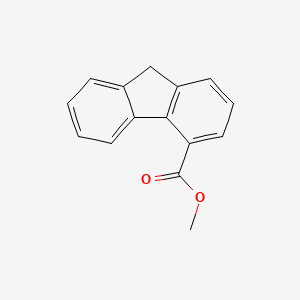

methyl 9H-fluorene-4-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 9H-fluorene-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c1-17-15(16)13-8-4-6-11-9-10-5-2-3-7-12(10)14(11)13/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWUKGURDMGKPGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Methyl 9H-fluorene-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of methyl 9H-fluorene-4-carboxylate, a valuable scaffold in medicinal chemistry and materials science. This document details the primary synthetic routes, complete with experimental protocols and quantitative data to support reproducibility and scalability.

Introduction

The fluorene moiety is a privileged structure in drug discovery and development, exhibiting a wide range of biological activities. The functionalization of the fluorene core, particularly at the C4 and C9 positions, allows for the exploration of diverse chemical space. This compound serves as a key intermediate for the synthesis of more complex fluorene derivatives. This guide outlines the most common and effective methods for its preparation, starting from commercially available precursors.

Synthetic Pathways

The synthesis of this compound is typically achieved through a two-step process:

-

Synthesis of the precursor acid: 9H-fluorene-4-carboxylic acid is first synthesized.

-

Esterification: The carboxylic acid is then esterified to yield the desired methyl ester.

An alternative, though less direct, route involves the synthesis of 9-oxofluorene-4-carboxylic acid followed by reduction and esterification.

Synthesis of 9H-fluorene-4-carboxylic Acid

A common method for the preparation of the precursor, 9H-fluorene-4-carboxylic acid, starts from diphenic acid.

Caption: Synthesis of 9H-fluorene-4-carboxylic acid from diphenic acid.

Esterification of 9H-fluorene-4-carboxylic Acid

The most straightforward method for the synthesis of this compound is the Fischer esterification of the corresponding carboxylic acid.

Caption: Fischer esterification of 9H-fluorene-4-carboxylic acid.

Experimental Protocols

Synthesis of 9-oxofluorene-4-carboxylic acid from Diphenic acid[1]

Procedure:

-

To 1250 mL of concentrated sulfuric acid (d=1.84), add 500 g (2.06 mol) of diphenic acid.

-

Heat the mixture to 140°C for 35 minutes.

-

Cool the resulting red solution and pour it into 15 L of distilled water to precipitate the product.

-

Boil the yellow precipitate with 10 L of water, filter, and then boil again with another 10 L of water.

-

Dry the resulting yellow product, 9-oxofluorene-4-carboxylic acid.

Quantitative Data:

| Parameter | Value |

| Starting Material | Diphenic acid |

| Reagents | Concentrated H₂SO₄ |

| Product | 9-oxofluorene-4-carboxylic acid |

| Yield | 463 g (81%)[1] |

| Appearance | Yellow solid |

Synthesis of Methyl 9-hydroxy-9H-fluorene-9-carboxylate (Illustrative Fischer Esterification)[2]

This protocol for a similar fluorene derivative illustrates the general conditions for Fischer esterification.

Procedure:

-

Add 20.0 g (88.4 mmol) of 9-hydroxy-9H-fluorene-9-carboxylic acid to 100 mL of methanol saturated with hydrogen chloride.

-

Stir the mixture at reflux for 4 hours.

-

Cool the reaction mixture to induce crystallization.

-

Collect the crystalline material by filtration.

-

Wash the collected solid with a cold 1:1 mixture of ethyl acetate/hexane.

-

Dry the product to obtain methyl 9-hydroxy-9H-fluorene-9-carboxylate.

Quantitative Data:

| Parameter | Value |

| Starting Material | 9-hydroxy-9H-fluorene-9-carboxylic acid |

| Reagents | Methanol, Hydrogen chloride |

| Product | Methyl 9-hydroxy-9H-fluorene-9-carboxylate |

| Yield | 15.8 g (74%)[2] |

| Appearance | Crystalline solid |

Proposed Synthesis of this compound

Based on the established Fischer esterification principles, the following protocol is proposed for the synthesis of the title compound.

Procedure:

-

Suspend 9H-fluorene-4-carboxylic acid in an excess of anhydrous methanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or gaseous hydrogen chloride).

-

Reflux the mixture until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Expected Quantitative Data (Estimated):

| Parameter | Value |

| Starting Material | 9H-fluorene-4-carboxylic acid |

| Reagents | Methanol, Acid catalyst (e.g., H₂SO₄) |

| Product | This compound |

| Expected Yield | >80% |

| Expected Appearance | Off-white to pale yellow solid |

Alternative Esterification Methods

While Fischer esterification is a robust and scalable method, other techniques can be employed, particularly for sensitive substrates or on a smaller scale.

-

Diazomethane: This reagent provides a rapid and clean conversion of carboxylic acids to their methyl esters.[3][4] However, diazomethane is highly toxic and explosive, requiring specialized handling procedures.[3]

-

Trimethylsilyldiazomethane (TMS-diazomethane): A safer alternative to diazomethane, TMS-diazomethane also efficiently converts carboxylic acids to methyl esters.

-

SOCl₂/Methanol: Thionyl chloride can be used to generate the acid chloride in situ, which then reacts with methanol to form the ester.

Conclusion

The synthesis of this compound is readily achievable through a two-step sequence involving the formation of 9H-fluorene-4-carboxylic acid followed by Fischer esterification. The provided protocols and data offer a solid foundation for researchers to produce this valuable intermediate for applications in drug discovery and materials science. The choice of esterification method will depend on the scale of the synthesis and the available laboratory infrastructure.

References

Spectroscopic Analysis of Methyl 9H-fluorene-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of methyl 9H-fluorene-4-carboxylate. Due to the limited availability of published experimental data for this specific isomer, this document outlines the standard experimental protocols for obtaining the necessary spectra and presents a detailed analysis of the expected spectroscopic data based on the compound's structure and established principles of NMR, IR, and Mass Spectrometry.

Introduction

This compound is an organic compound featuring a fluorene backbone, a polycyclic aromatic hydrocarbon, with a methyl ester group at the 4-position. The precise characterization of such molecules is paramount in drug discovery and materials science, where structure dictates function. Spectroscopic techniques are indispensable for confirming the identity, purity, and structure of synthesized compounds. This guide details the methodologies and expected data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Experimental Protocols

The following sections describe the detailed methodologies for acquiring NMR, IR, and MS spectra for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-20 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[1] Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), inside a clean, high-quality 5 mm NMR tube.[1][2] Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied.[1]

-

Instrument Setup: The NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR, is locked onto the deuterium signal of the solvent. Shimming is performed to optimize the homogeneity of the magnetic field.

-

Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.

-

Data Processing: The acquired FID is subjected to Fourier transformation to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm for both ¹H and ¹³C NMR).[1]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small, representative amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup: Ensure the ATR crystal is clean before sample placement. A background spectrum of the empty ATR setup is recorded.

-

Data Acquisition: Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal. The infrared spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum, yielding the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples, and vaporized under a high vacuum.[3][4]

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation, known as the molecular ion (M⁺•).[3]

-

Mass Analysis: The resulting ions are accelerated into a magnetic or electric field, where they are separated based on their mass-to-charge ratio (m/z).[4]

-

Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value.

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Spectroscopic Data Presentation

The following tables summarize the expected spectroscopic data for this compound.

¹H NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | d | 1H | Aromatic H |

| ~ 7.6 - 7.7 | d | 1H | Aromatic H |

| ~ 7.3 - 7.5 | m | 4H | Aromatic H |

| ~ 7.2 - 7.3 | t | 1H | Aromatic H |

| ~ 3.9 | s | 2H | CH₂ (fluorene C9) |

| ~ 3.9 | s | 3H | OCH₃ |

¹³C NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 167 | C=O (ester) |

| ~ 145 - 120 | Aromatic C |

| ~ 52 | OCH₃ |

| ~ 37 | CH₂ (fluorene C9) |

IR Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 | Medium | Aromatic C-H Stretch |

| ~ 2950 | Medium | Aliphatic C-H Stretch |

| ~ 1720 | Strong | C=O Stretch (ester) |

| ~ 1600, 1450 | Medium-Strong | Aromatic C=C Stretch |

| ~ 1250 | Strong | C-O Stretch (ester) |

Mass Spectrometry Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 224 | High | [M]⁺• (Molecular Ion) |

| 193 | Medium | [M - OCH₃]⁺ |

| 165 | High | [M - COOCH₃]⁺ (Fluorenyl cation) |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Conclusion

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

An In-depth Technical Guide to the Solubility of Methyl 9H-fluorene-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of methyl 9H-fluorene-4-carboxylate in common solvents. Due to the limited availability of specific quantitative data for this compound, this guide presents qualitative solubility information for a closely related analog, along with quantitative data for the parent compound, fluorene, to offer valuable insights. Furthermore, detailed experimental protocols for determining solubility are provided to empower researchers to generate specific data for their unique applications.

Introduction

This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. Fluorene and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique photophysical and biological properties.[1] Understanding the solubility of these compounds is a critical first step in harnessing their potential for applications such as drug delivery systems, organic light-emitting diodes (OLEDs), and as intermediates in organic synthesis. The solubility of an active pharmaceutical ingredient (API) is a key determinant of its bioavailability.[2][3] This guide aims to provide a foundational understanding of the solubility characteristics of this compound.

Solubility Profile of this compound and Related Compounds

A structural isomer, methyl 9H-fluorene-9-carboxylate, has been reported to be soluble in a range of common organic solvents. This suggests that this compound is also likely to be soluble in these solvents.

Table 1: Qualitative Solubility of Methyl 9H-fluorene-9-carboxylate

| Solvent | Solubility |

| Benzene | Soluble |

| Toluene | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Dichloroform | Soluble |

| Chloroform | Soluble |

| Ethyl Acetate | Soluble |

Source: ChemicalBook CAS#: 3002-30-0[4]

The parent compound, 9H-fluorene, is insoluble in water but soluble in many organic solvents.[1] Quantitative solubility data for fluorene in several common organic solvents has been experimentally determined and is presented below. This data can serve as a useful proxy for estimating the solubility of its derivatives.

Table 2: Quantitative Solubility of Fluorene in Various Solvents at 20 °C (293.15 K)

| Solvent | Solubility (g / 100 g) |

| Aniline | 10.6 |

| Carbon Tetrachloride | 9.1 |

| Chlorobenzene | 20.9 |

| Nitrobenzene | 18.1 |

| Liquid Sulfur Dioxide | 31.6 |

| Xylene | 19.7 |

Source: Sciencemadness Wiki[5]

Table 3: Mole Fraction Solubility of Fluorene in Various Solvents at Different Temperatures

| Temperature (K) | Dimethylbenzene | Methylbenzene | Ethanol | Isopropanol | n-Butanol |

| 278.98 | - | - | 0.0199 | 0.0163 | 0.0151 |

| 283.15 | 0.298 | 0.285 | 0.0243 | 0.0198 | 0.0183 |

| 293.15 | 0.381 | 0.364 | 0.0361 | 0.0292 | 0.0267 |

| 303.15 | 0.478 | 0.455 | 0.0526 | 0.0425 | 0.0384 |

| 313.15 | 0.592 | 0.561 | 0.0754 | 0.0605 | 0.0542 |

| 323.15 | 0.726 | 0.685 | 0.106 | 0.0847 | 0.0753 |

| 333.15 | 0.883 | 0.829 | 0.147 | 0.117 | 0.103 |

| 338.35 | - | - | 0.171 | 0.136 | 0.119 |

Source: Journal of Chemical & Engineering Data[6]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound in specific solvent systems, direct experimental determination is necessary. The following are detailed methodologies for common and reliable solubility measurement techniques.

The shake-flask method is considered the gold standard for determining equilibrium solubility due to its accuracy.[7]

Principle: A saturated solution of the compound is prepared by shaking an excess amount of the solid in the solvent for an extended period until equilibrium is reached. A known volume of the saturated supernatant is then carefully removed, the solvent is evaporated, and the mass of the remaining solid is determined.

Apparatus and Materials:

-

Analytical balance

-

Conical flasks or vials with secure caps

-

Thermostatically controlled shaker or water bath

-

Pipettes and volumetric flasks

-

Evaporating dish or pre-weighed vials

-

Oven

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

This compound

-

Solvent of interest

Procedure:

-

Add an excess amount of this compound to a conical flask containing a known volume of the solvent.

-

Seal the flask and place it in a thermostatically controlled shaker set to the desired temperature.

-

Shake the flask for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). It is advisable to periodically analyze samples to confirm that the concentration is no longer changing.[8]

-

Once equilibrium is achieved, allow the solution to stand undisturbed for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred. It is recommended to filter the supernatant through a syringe filter compatible with the solvent.

-

Transfer the filtered supernatant to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

-

Dry the remaining solid in an oven at a temperature below the compound's melting point until a constant weight is achieved.[3]

-

Calculate the solubility in terms of g/L or mol/L.

Workflow for Gravimetric Solubility Determination:

Caption: Workflow for Gravimetric Solubility Determination.

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum. It is a faster alternative to the gravimetric method.[9]

Principle: A calibration curve of absorbance versus concentration is first generated using solutions of known concentrations. A saturated solution is then prepared, filtered, and diluted to fall within the concentration range of the calibration curve. The absorbance of the diluted solution is measured, and its concentration is determined from the calibration curve.

Apparatus and Materials:

-

UV-Vis spectrophotometer

-

Cuvettes (quartz or glass, depending on the wavelength)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Filtration apparatus

-

This compound

-

Solvent of interest

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Perform serial dilutions of the stock solution to obtain a series of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (or close to it).

-

-

Preparation of Saturated Solution:

-

Follow steps 1-4 of the gravimetric method to prepare a saturated solution and allow it to equilibrate.

-

-

Sample Analysis:

-

Withdraw a sample of the supernatant and filter it.

-

Dilute the filtered supernatant with a known dilution factor so that its absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Logical Relationship for Spectroscopic Solubility Determination:

Caption: Logical Steps for Spectroscopic Solubility Measurement.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this technical guide provides the best available information by presenting qualitative data for a close analog and quantitative data for the parent fluorene molecule. The provided experimental protocols offer a clear path for researchers to determine the precise solubility in their solvents of interest. The insolubility of the fluorene core in water and its general solubility in organic solvents provide a strong indication of the expected behavior of this compound. This foundational knowledge is crucial for the successful design of experiments and the development of new technologies and therapeutics based on this promising class of compounds.

References

- 1. FLUORENE - Ataman Kimya [atamanchemicals.com]

- 2. pharmacyjournal.info [pharmacyjournal.info]

- 3. pharmajournal.net [pharmajournal.net]

- 4. methyl 9H-fluorene-9-carboxylate CAS#: 3002-30-0 [m.chemicalbook.com]

- 5. Fluorene - Sciencemadness Wiki [sciencemadness.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. ingentaconnect.com [ingentaconnect.com]

The Enduring Legacy of Fluorene: From Coal Tar to Cutting-Edge Therapeutics and Electronics

An In-depth Technical Guide on the Discovery, History, and Applications of Fluorene Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorene, a polycyclic aromatic hydrocarbon first isolated from coal tar in 1867, has journeyed from a chemical curiosity to a cornerstone of modern materials science and medicinal chemistry.[1][2] Its unique electronic properties, rigid planar structure, and versatile reactivity have propelled the development of a vast array of derivatives with significant applications. This technical guide provides a comprehensive overview of the discovery and history of fluorene and its compounds, detailing key synthetic methodologies, physicochemical properties, and their evolution into critical components of organic light-emitting diodes (OLEDs) and promising therapeutic agents. Particular emphasis is placed on experimental protocols and the elucidation of signaling pathways relevant to drug development.

A Historical Odyssey: The Discovery and Rise of Fluorene

The story of fluorene begins with the pioneering work of French chemist Marcellin Berthelot, who first identified the compound in the high-boiling fraction of coal tar in 1867.[1][2] The name "fluorene" was bestowed upon it due to its characteristic violet fluorescence, a property that foreshadowed its future importance in optoelectronics.[1] For many decades following its discovery, fluorene remained largely a laboratory curiosity. However, the 20th century witnessed a burgeoning interest in its chemistry, driven by the quest for new dyes, plastics, and pharmaceuticals.

A significant turning point in the history of fluorene was the development of methods to functionalize its core structure, particularly at the C9 position. The acidity of the methylene bridge protons (pKa ≈ 22.6 in DMSO) allows for facile deprotonation to form the intensely colored and nucleophilic fluorenyl anion, opening a gateway to a diverse range of derivatives.[3] This reactivity became the bedrock for the synthesis of countless fluorene-based molecules.

The latter half of the 20th century saw the emergence of polyfluorenes as a class of highly promising conjugated polymers.[4] Their high photoluminescence quantum efficiency, excellent thermal stability, and tunable emission colors positioned them as ideal candidates for the emissive layer in OLEDs.[4] This discovery ignited a new wave of research that continues to this day, focusing on enhancing the efficiency, stability, and color purity of fluorene-based OLEDs for displays and solid-state lighting.[5][6][7]

In parallel, the biological activities of fluorene derivatives began to attract significant attention.[8] Researchers discovered that the rigid, planar fluorene scaffold could be decorated with various pharmacophores to create potent therapeutic agents with anticancer, antimicrobial, and anti-inflammatory properties.[8][9] This has led to the development of fluorene-based compounds that can modulate key biological pathways, offering new avenues for the treatment of a range of diseases.

Physicochemical Properties of Fluorene

The utility of fluorene and its derivatives is underpinned by their distinct physicochemical properties. A summary of key quantitative data for the parent fluorene molecule is presented below.

| Property | Value | Reference |

| Chemical Formula | C₁₃H₁₀ | [1] |

| Molar Mass | 166.22 g/mol | [1] |

| Melting Point | 116-117 °C | [1] |

| Boiling Point | 295 °C | [1] |

| Solubility in Water | Insoluble | [1] |

| Solubility in Organic Solvents | Soluble in many organic solvents | [1] |

| pKa (C9-H) | 22.6 (in DMSO) | [3] |

| ¹H NMR (CDCl₃, 300 MHz), δ (ppm) | 7.79 (d, 2H), 7.56 (d, 2H), 7.39 (t, 2H), 7.32 (t, 2H), 3.90 (s, 2H) | [10][11] |

| ¹³C NMR (DMSO-d₆), δ (ppm) | 143.2, 141.1, 126.7, 125.1, 119.9, 36.6 | [12] |

| UV-Vis Absorption (in Ethanol) | λmax at ~260, 290, 301 nm | [13] |

Key Synthetic Protocols

The ability to synthesize a wide variety of fluorene derivatives is crucial for their application in both materials science and drug development. Below are detailed experimental protocols for the synthesis of key fluorene-based compounds.

Synthesis of 9-Fluorenecarboxylic Acid

9-Fluorenecarboxylic acid is a valuable intermediate for the synthesis of various pharmaceuticals.[3] A common method for its preparation involves the reaction of fluorene with a carboxylating agent.

Protocol:

A solution of fluorene (e.g., 33.2 g, 0.2 mol) in a suitable solvent such as diethyl carbonate is prepared.[14][15] To this solution, a strong base like potassium ethylate (e.g., 18.6 g, 0.22 mol) is added, and the mixture is heated (e.g., at 65-70 °C) for several hours to facilitate the formation of the fluorenyl anion and subsequent carboxylation.[14] After cooling, the reaction mixture is carefully poured into a cold, acidic solution (e.g., hydrochloric acid) to neutralize the excess base and precipitate the product.[14] The crude 9-fluorenecarboxylic acid is then collected by filtration, washed with water, and can be further purified by recrystallization to yield the final product.[14][15]

Synthesis of 9-Fluorenone

9-Fluorenone is a key derivative used in the synthesis of dyes, pharmaceuticals, and polymers.[16] It is typically prepared by the oxidation of fluorene.

Protocol:

Industrial fluorene is used as the raw material, with sodium hydroxide as a catalyst and dimethyl sulfoxide as a solvent.[16] The reactants are heated and dissolved in a reactor. The reaction mixture is then subjected to oxidation, for example, by bubbling air or oxygen through the solution.[16][17] Phase transfer catalysts, such as crown ethers or quaternary ammonium salts, can be employed to enhance the reaction rate.[18][19] Upon completion of the reaction, the mixture is cooled to induce crystallization of the 9-fluorenone. The product is then isolated by filtration, washed, and can be purified by recrystallization.[16]

Synthesis of Poly(9,9-dioctylfluorene) (PFO) via Suzuki Polymerization

Polyfluorenes are a critical class of polymers for OLED applications. The Suzuki coupling reaction is a powerful method for their synthesis.

Protocol:

In a glovebox, 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (e.g., 100 mg, 0.209 mmol), 2,7-dibromo-9,9-dioctylfluorene (e.g., 115 mg, 0.209 mmol), and a palladium catalyst such as Pd(OAc)₂ (e.g., 4.69 mg, 0.010 mmol) are added to a Schlenk flask.[20] A base, typically an aqueous solution of potassium carbonate (e.g., 2 M), and a solvent system like a mixture of THF and degassed water are added.[20] The reaction mixture is then heated under an inert atmosphere (e.g., refluxed for 48 hours). After cooling, the polymer is precipitated by adding the reaction mixture to a non-solvent like methanol. The resulting polymer is then collected and purified.[20]

Visualization of Experimental and Biological Pathways

Experimental Workflow: Synthesis of Polyfluorene via Suzuki Coupling

Caption: Workflow for the synthesis of Poly(9,9-dioctylfluorene).

Signaling Pathway: Anticancer Mechanism of Action of a Fluorene Derivative

Some fluorene derivatives exert their anticancer effects by inducing cellular stress and activating multiple cell death pathways.[21]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. books.rsc.org [books.rsc.org]

- 3. Fluorene - Wikipedia [en.wikipedia.org]

- 4. Polyfluorene - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. ossila.com [ossila.com]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 9. Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorene(86-73-7) 1H NMR [m.chemicalbook.com]

- 11. google.com [google.com]

- 12. spectrabase.com [spectrabase.com]

- 13. Fluorene [webbook.nist.gov]

- 14. prepchem.com [prepchem.com]

- 15. US4564700A - Process for the preparation of fluorene-9-carboxylic acid - Google Patents [patents.google.com]

- 16. Page loading... [guidechem.com]

- 17. Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. WO2017177531A1 - Method for preparing 9-fluorenone from fluorene - Google Patents [patents.google.com]

- 19. CN103787858A - Method for preparing 9-fluorenone through fluorene - Google Patents [patents.google.com]

- 20. tandfonline.com [tandfonline.com]

- 21. A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Theoretical and Computational Investigation of Methyl 9H-fluorene-4-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the theoretical and computational methodologies used to characterize methyl 9H-fluorene-4-carboxylate, a molecule of interest in medicinal chemistry and materials science. The guide covers fundamental computational approaches, including Density Functional Theory (DFT) and molecular docking, and presents hypothetical yet representative data to illustrate the expected outcomes of such studies.

Introduction to this compound

This compound belongs to the fluorene family, a class of polycyclic aromatic hydrocarbons known for their unique electronic and photophysical properties. The fluorene scaffold is a common building block in the development of organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes. In the context of drug discovery, fluorene derivatives have been investigated for their potential as anticancer, antibacterial, and antiviral agents, often through their ability to intercalate with DNA. Computational studies are crucial for understanding the structure-activity relationships of these compounds, predicting their physicochemical properties, and guiding the design of new derivatives with enhanced efficacy and specificity.

Theoretical and Computational Methodologies

A typical computational workflow for investigating a molecule like this compound involves several key steps, from initial structure optimization to the analysis of its interaction with biological macromolecules.

Caption: A generalized workflow for the computational analysis of this compound.

2.1. Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry, electronic properties, and vibrational frequencies of molecules.

Experimental Protocol: DFT Geometry Optimization

-

Software: Gaussian 09 or a similar quantum chemistry package.

-

Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).

-

Basis Set: 6-31G(d,p), which includes polarization functions on both heavy atoms and hydrogen atoms.

-

Input: A starting 3D structure of this compound.

-

Procedure:

-

The initial structure is submitted for geometry optimization using the Opt keyword.

-

A frequency calculation (Freq) is subsequently performed on the optimized structure to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

-

Output: The optimized Cartesian coordinates, total energy, and vibrational frequencies.

2.2. Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the binding mode and affinity of a small molecule ligand to a biological target, such as a protein or DNA.

Experimental Protocol: Molecular Docking with DNA

-

Software: AutoDock, Schrödinger Maestro, or similar molecular docking software.

-

Receptor Preparation:

-

Obtain the crystal structure of the DNA duplex from the Protein Data Bank (PDB).

-

Remove any co-crystallized ligands and water molecules.

-

Add polar hydrogen atoms and assign appropriate charges.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound.

-

Optimize the geometry using a suitable method (e.g., DFT as described above).

-

Assign partial charges and define rotatable bonds.

-

-

Docking Simulation:

-

Define the docking grid box to encompass the binding site on the DNA (e.g., the minor groove).

-

Perform the docking simulation using a genetic algorithm or other search algorithm to explore possible binding poses.

-

-

Analysis:

-

Analyze the resulting docking poses based on their predicted binding energies and interactions (e.g., hydrogen bonds, van der Waals contacts) with the DNA.

-

Data Presentation: Predicted Molecular Properties

The following tables summarize hypothetical but representative quantitative data for this compound, based on DFT calculations at the B3LYP/6-31G(d,p) level of theory.

Table 1: Selected Optimized Geometric Parameters

| Parameter | Bond/Angle | Value |

| Bond Length | C4-C(O)O | 1.48 Å |

| C=O | 1.21 Å | |

| O-CH3 | 1.36 Å | |

| C9-H | 1.09 Å | |

| Bond Angle | C3-C4-C(O)O | 121.5° |

| C4-C(O)-O | 124.0° | |

| C(O)-O-CH3 | 115.8° | |

| Dihedral Angle | C2-C3-C4-C(O) | 179.5° |

Table 2: Calculated Electronic Properties

| Property | Value |

| Total Energy | -803.5 Hartree |

| HOMO Energy | -6.25 eV |

| LUMO Energy | -1.89 eV |

| HOMO-LUMO Gap | 4.36 eV |

| Ionization Potential | 6.25 eV |

| Electron Affinity | 1.89 eV |

| Dipole Moment | 2.5 Debye |

Visualization of Molecular Properties

4.1. Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and its ability to absorb light.

Caption: Energy level diagram of the HOMO and LUMO of this compound.

4.2. Molecular Electrostatic Potential (MEP) Map

The MEP map is a visual representation of the charge distribution in a molecule. It helps in identifying the electrophilic and nucleophilic sites. Red regions indicate electron-rich areas (negative potential), while blue regions represent electron-deficient areas (positive potential). Green regions are neutral.

The MEP map for this compound would likely show a high electron density (red) around the oxygen atoms of the carboxylate group, indicating their nucleophilic character. The aromatic protons and the methyl group protons would likely be in electron-deficient regions (blue), suggesting their susceptibility to nucleophilic attack.

Potential Applications in Drug Development

The computational data presented in this guide can be invaluable for drug development professionals.

-

Pharmacophore Modeling: The optimized geometry and MEP map can be used to develop pharmacophore models and design new derivatives with improved binding affinity and selectivity for a specific biological target.

-

QSAR Studies: Quantitative structure-activity relationship (QSAR) studies can be performed using the calculated electronic properties (e.g., HOMO-LUMO gap, dipole moment) to correlate the molecular structure with biological activity.

-

Virtual Screening: The molecular docking protocol can be employed in virtual screening campaigns to identify potential hits from large compound libraries that are likely to bind to a target of interest.

Conclusion

Theoretical and computational studies provide a powerful framework for elucidating the structural, electronic, and biological properties of this compound. The methodologies and data presented in this guide serve as a foundational resource for researchers engaged in the design and development of novel fluorene-based compounds for applications in medicine and materials science. The integration of these computational approaches can significantly accelerate the discovery and optimization of lead compounds, ultimately reducing the time and cost associated with experimental research.

An In-depth Technical Guide on the Potential Biological Activity of Fluorene Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorene derivatives, a class of polycyclic aromatic hydrocarbons, have emerged as a privileged scaffold in medicinal chemistry due to their rigid, planar structure and versatile functionalization potential.[1] This unique architecture allows for the development of compounds with a wide array of biological activities. Extensive research has highlighted their potential in various therapeutic areas, including oncology, infectious diseases, inflammation, and neurodegenerative disorders.[1][2] This technical guide provides a comprehensive overview of the significant biological activities of fluorene derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Fluorene derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.[2][3] Their antitumor activity is often attributed to the induction of programmed cell death (apoptosis), cell cycle arrest, and the modulation of critical signaling pathways involved in cancer cell proliferation and survival.[4]

Quantitative Data: Anticancer Activity of Fluorene Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected fluorene derivatives against various human cancer cell lines.

| Derivative Name/Class | Cancer Cell Line | IC50 (µM) |

| Dibenzofluorene Diamine Derivative | L1210 (Leukemia) | 0.3 - 0.8 |

| 1,1'-(9,9-dihexyl-9H-fluorene-2,7-diyl)bis(N,N-bis(pyridine-2-ylmethyl)methanamine) | HeLa (Cervical Cancer) | 37.76 |

| 2,7-dichloro-9H-fluorene-based azetidinones | A549 (Lung) & MDA-MB-231 (Breast) | Showed notable activity |

| 9-methanesulfonylmethylene-2, 3-dimethoxy-9H-fluorene (MSDF) | Hepatocellular Carcinoma | Potent activity observed |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[5][6][7][8][9]

Principle: Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan is directly proportional to the number of viable cells.

Methodology:

-

Cell Culture: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Expose the cells to serial dilutions of the fluorene derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Reagent Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the supernatant and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is determined by plotting the percentage of viability against the compound concentration.

Signaling Pathway: Induction of Apoptosis

A primary anticancer mechanism of fluorene derivatives is the induction of apoptosis, often initiated by the generation of reactive oxygen species (ROS).[4] This leads to the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, culminating in the activation of executioner caspases.

References

- 1. Candidate anti-Aβ fluorene compounds selected from analogs of amyloid imaging agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 3. Frontiers | Microglia as potential key regulators in viral-induced neuroinflammation [frontiersin.org]

- 4. A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Influence of Spin-Labeled Fluorene Compounds on the Assembly and Toxicity of the Aβ Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Involvement of reactive oxygen species in 2-methoxyestradiol-induced apoptosis in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of aggregation of amyloid-β through covalent modification with benzylpenicillin; potential relevance to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. abcam.cn [abcam.cn]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

Safety and Handling Precautions for Methyl 9H-fluorene-4-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling precautions for methyl 9H-fluorene-4-carboxylate based on available data for structurally similar compounds. No specific Safety Data Sheet (SDS) for this compound was found during the compilation of this guide. Therefore, this compound should be handled with the care required for a substance with potentially unknown hazards. The information provided herein is intended for guidance and should be supplemented by a thorough risk assessment by qualified personnel before any handling or use.

Hazard Identification and Classification

While a specific Globally Harmonized System (GHS) classification for this compound is not available, an assessment of closely related fluorene derivatives provides an indication of potential hazards. The parent compound, fluorene, is classified as hazardous to the aquatic environment. Other derivatives, such as 9-methylfluorene, are classified as harmful if swallowed and toxic to aquatic life with long-lasting effects. The corresponding carboxylic acid, 9H-fluorene-4-carboxylic acid, is notably not classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200) in several available SDSs. Given the structural similarities, it is prudent to handle this compound as a compound that may be harmful if ingested and potentially irritating to the skin, eyes, and respiratory tract, with potential for long-term aquatic toxicity.

GHS Classification (Predicted based on Analogs)

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | 4 (Predicted) | H302: Harmful if swallowed | pictogram: "GHS07" | Warning |

| Skin Corrosion/Irritation | 2 (Predicted) | H315: Causes skin irritation | pictogram: "GHS07" | Warning |

| Serious Eye Damage/Eye Irritation | 2A (Predicted) | H319: Causes serious eye irritation | pictogram: "GHS07" | Warning |

| Specific Target Organ Toxicity – Single Exposure (Respiratory Irritation) | 3 (Predicted) | H335: May cause respiratory irritation | pictogram: "GHS07" | Warning |

| Hazardous to the Aquatic Environment, Chronic | 2 (Predicted) | H411: Toxic to aquatic life with long lasting effects | pictogram: "GHS09" | Warning |

Physical and Chemical Properties

Specific physical and chemical data for this compound are limited. The following table summarizes available data for the compound and its close relatives.

| Property | This compound | 9H-Fluorene-4-carboxylic acid | 9-Methylfluorene | Fluorene | Methyl 9H-fluorene-1-carboxylate |

| Molecular Formula | C15H12O2 | C14H10O2 | C14H12 | C13H10 | C15H12O2 |

| Molecular Weight | 224.26 g/mol | 210.23 g/mol | 180.25 g/mol | 166.22 g/mol | 224.26 g/mol |

| Appearance | Solid (Predicted) | Beige to off-white powder/solid | Prisms, solid | White crystalline solid | Yellow to white solid |

| Melting Point | Not available | 190 - 195 °C | 46-48 °C | 116 - 117 °C | 84-88 °C |

| Boiling Point | Not available | Not available | 293-295 °C | 295 °C | Not available |

| Flash Point | Not available | Not available | Not available | 151 °C | Not available |

| Solubility | Soluble in organic solvents (Predicted) | Not available | Insoluble in water | Insoluble in water | Not available |

Safe Handling and Storage

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.

-

Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling this compound.

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield (US: NIOSH-approved; EU: EN 166). |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use. A lab coat or other protective clothing should be worn to prevent skin contact. |

| Respiratory Protection | If dusts are generated and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter is recommended. |

Hygiene Measures

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.

-

Contaminated clothing should be removed and washed before reuse.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Thermal decomposition may produce carbon monoxide and carbon dioxide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (see Section 3.2). Avoid dust formation.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Containment and Cleanup: For small spills, dampen the solid material with a suitable solvent (e.g., acetone) and carefully sweep or scoop it into a labeled container for disposal. For larger spills, dike the area to prevent spreading. Collect the material and place it in a suitable container for disposal.

Experimental Protocols

While specific experimental protocols for the safety assessment of this compound are not available, the following general procedures for handling solid aromatic esters in a research setting should be followed.

General Laboratory Handling Protocol for Solid Aromatic Esters:

-

Preparation:

-

Conduct a pre-work risk assessment.

-

Ensure all necessary PPE is available and in good condition.

-

Set up the experiment in a designated area, preferably within a chemical fume hood.

-

Have appropriate waste containers ready.

-

-

Weighing and Transfer:

-

Weigh the solid compound in a tared, contained vessel (e.g., a weighing boat or directly into the reaction flask) within the fume hood to minimize dust generation.

-

Use a spatula for transfers. Avoid creating dust clouds.

-

-

Reaction Setup:

-

If dissolving the compound, add the solvent to the solid slowly to avoid splashing.

-

If heating is required, use a controlled heating source such as a heating mantle or an oil bath. Avoid open flames.

-

-

Post-Reaction Workup:

-

Allow the reaction mixture to cool to room temperature before opening the apparatus.

-

Perform extractions and washes within the fume hood.

-

Handle all waste, including contaminated solvents and glassware, according to institutional and local regulations.

-

-

Decontamination:

-

Wipe down the work area with an appropriate solvent and then soap and water.

-

Decontaminate all equipment used.

-

Visualizations

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

Methodological & Application

Application Notes and Protocols: Methyl 9H-fluorene-4-carboxylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of methyl 9H-fluorene-4-carboxylate, a versatile building block in modern organic synthesis. The fluorene scaffold is a privileged structure in medicinal chemistry and materials science, and its derivatives have shown a wide range of biological activities and material properties.[1] This document offers detailed protocols for the preparation of the title compound and its subsequent derivatization, enabling researchers to explore its potential in various research and development endeavors.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 2,2'-biphenyldicarboxylic acid. The first step involves the synthesis of the parent carboxylic acid, 9H-fluorene-4-carboxylic acid, followed by esterification.

Synthesis of 9H-fluorene-4-carboxylic Acid

A practical large-scale synthesis of 9-(hydroxymethyl)fluorene-4-carboxylic acid starting from 2,2'-biphenyldicarboxylic acid has been reported, which proceeds via 9-oxofluorene-4-carboxylic acid. The reduction of the ketone at the 9-position can be readily achieved to furnish 9H-fluorene-4-carboxylic acid.

Experimental Protocol: Synthesis of 9-Oxofluorene-4-carboxylic Acid (Intermediate)

A detailed protocol for a related transformation provides a basis for this synthesis. The synthesis of 9-(hydroxymethyl)fluorene-4-carboxylic acid starting from 2,2′-biphenyldicarboxylic acid proceeds in an overall yield of 53%.[2]

Table 1: Synthesis of a 9-Substituted Fluorene-4-carboxylic Acid Derivative

| Starting Material | Product | Overall Yield | Reference |

| 2,2′-Biphenyldicarboxylic acid | 9-(Hydroxymethyl)fluorene-4-carboxylic acid | 53% | [2] |

Esterification of 9H-fluorene-4-carboxylic Acid

The esterification of carboxylic acids with alcohols is a fundamental and well-established reaction in organic chemistry. The reaction is typically catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, and is often performed under reflux conditions to drive the equilibrium towards the product.[3]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of a related fluorene ester.[4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 9H-fluorene-4-carboxylic acid (1.0 eq) in methanol (10-20 mL per gram of carboxylic acid).

-

Acid Catalyst: Carefully add concentrated sulfuric acid (0.1-0.2 eq) to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Applications in Organic Synthesis

The fluorene ring system, particularly at the C9 position, is amenable to a variety of chemical transformations. The acidic protons at the C9 position allow for facile derivatization.

Derivatization at the C9 Position

The methylene bridge of the fluorene nucleus is the most reactive site for many transformations.

The C9 position can be readily deprotonated with a suitable base to form a carbanion, which can then be reacted with various electrophiles.

Experimental Protocol: General Procedure for C9-Alkylation

-

Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., argon, nitrogen), add a strong base (e.g., NaH, LDA, n-BuLi) (1.1 eq) at a low temperature (e.g., 0 °C or -78 °C).

-

Anion Formation: Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the fluorenyl anion.

-

Electrophilic Quench: Add the desired alkyl halide (1.2 eq) to the reaction mixture and allow it to slowly warm to room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

The active methylene group at C9 can participate in Knoevenagel condensation with aldehydes and ketones to form 9-substituted fluorene derivatives.

Experimental Protocol: General Procedure for Knoevenagel Condensation

This protocol is based on the synthesis of dibenzofulvene derivatives.[5]

-

Reaction Setup: Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in a suitable solvent such as ethanol or toluene.

-

Base Catalyst: Add a catalytic amount of a base (e.g., piperidine, potassium tert-butoxide).[5]

-

Reaction: Heat the reaction mixture to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the mixture, and if a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and purify the residue by column chromatography.

Table 2: Examples of Knoevenagel Condensation with Fluorene [5]

| Aldehyde | Base | Yield |

| Aromatic Aldehyde | Potassium tert-butoxide | Good to Excellent |

| Heteroaromatic Aldehyde | Potassium tert-butoxide | Good to Excellent |

Modification of the Carboxylate Group

The methyl ester functionality can be readily transformed into other functional groups, providing access to a wider range of derivatives.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions.

Experimental Protocol: Saponification of this compound

-

Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of methanol and water.

-

Base: Add an excess of a base such as sodium hydroxide or potassium hydroxide (2-3 eq).

-

Reaction: Stir the mixture at room temperature or gentle heat until the reaction is complete (monitored by TLC).

-

Work-up: Remove the methanol under reduced pressure and acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

Isolation: Collect the solid by filtration, wash with cold water, and dry to obtain 9H-fluorene-4-carboxylic acid.

The carboxylic acid obtained from saponification can be coupled with various amines to generate a library of amides, which are important pharmacophores.

Experimental Protocol: Amide Coupling

-

Activation: To a solution of 9H-fluorene-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM), add a coupling agent (e.g., HATU, HOBt/EDC) (1.1 eq) and a base (e.g., DIPEA) (2.0 eq).

-

Amine Addition: Stir the mixture for a few minutes to activate the carboxylic acid, then add the desired amine (1.2 eq).

-

Reaction: Stir the reaction at room temperature until completion (monitored by TLC).

-

Work-up and Purification: Dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Potential Applications in Drug Discovery and Materials Science

Fluorene derivatives are of significant interest in drug development due to their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[1] For instance, N-aryl-9-oxo-9H-fluorene-1-carboxamides have been identified as inducers of apoptosis.[6] The functional handles on this compound allow for the synthesis of a wide array of derivatives for screening in various biological assays.

In materials science, the rigid and planar structure of the fluorene core, combined with its favorable photophysical properties, makes it an excellent building block for organic light-emitting diodes (OLEDs), solar cells, and sensors.[1] The ability to introduce various substituents allows for the fine-tuning of the electronic and optical properties of the resulting materials.

Workflow and Reaction Schemes

The following diagrams illustrate the synthetic pathways and logical relationships for the utilization of this compound.

Caption: Synthetic route to this compound and its subsequent derivatizations.

Caption: General experimental workflow for the synthesis of derivatives.

References

- 1. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 2. researchgate.net [researchgate.net]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. prepchem.com [prepchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Methyl 9H-fluorene-4-carboxylate as a Versatile Building Block for Complex Molecules

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 9H-fluorene-4-carboxylate is a valuable and versatile building block in organic synthesis, providing a rigid, planar fluorene scaffold that is amenable to a variety of chemical transformations. Its unique structure, characterized by a fused aromatic system, offers opportunities for the construction of complex molecules with diverse applications in medicinal chemistry, materials science, and bioimaging. The fluorene core is a key pharmacophore in numerous biologically active compounds, exhibiting anticancer, antiviral, and antimicrobial properties.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of advanced molecular architectures.

Key Features and Applications

The utility of this compound as a synthetic intermediate stems from several key features:

-

Reactive Sites: The fluorene ring system possesses multiple sites for functionalization, including the C9 position, which can be readily deprotonated, and the aromatic rings, which can undergo electrophilic substitution. The methyl ester at the C4 position provides a handle for various transformations, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol.

-

Structural Rigidity: The planar and rigid nature of the fluorene scaffold is advantageous in drug design for creating molecules with well-defined three-dimensional structures, facilitating specific interactions with biological targets.

-

Photophysical Properties: Fluorene derivatives are known for their fluorescent properties, making them suitable for the development of molecular probes and imaging agents.[4] They are also utilized in the development of organic light-emitting diodes (OLEDs).

Primary Applications Include:

-

Medicinal Chemistry: Synthesis of novel therapeutic agents, including anticancer, antimicrobial, and antiviral drugs.[1][2]

-

Materials Science: Development of organic electronic materials, such as those used in OLEDs and solar cells.

-

Supramolecular Chemistry: Construction of host-guest systems and molecular sensors.

-

Bioimaging: Design of fluorescent probes for cellular imaging.[4]

Data Presentation

Table 1: Antitumor Activity of Dibenzofluorene Derivatives

| Compound | Test Conc. (µM) | Cell Line | % Growth |

| Diamide with N-methyl piperazine | 0.3 - 0.8 | Various cancer cell lines | Potent activity observed |

| Diamide with piperidine | Not specified | Various cancer cell lines | Less potent than N-methyl piperazine derivative |

| Diamines (general) | Not specified | Various cancer cell lines | Potent activity observed |

| Cisplatin (Reference) | Not specified | Various cancer cell lines | Comparison standard |

Data extracted from a study on newly synthesized dibenzofluorene derivatives, highlighting their antitumor activity. The diamide with the N-methyl piperazine moiety was found to be more potent.[5]

Table 2: Antitumor Activity of Fluorene-Triazole Hybrids

| Compound | IC50 (µM) - MOLM-1 | IC50 (µM) - HCT-116 | IC50 (µM) - MDA-MB-231 |

| LSO258 | 25.5 | - | - |

| LSO272 | 12.5 | - | - |

| LSO276 | 24.8 | - | - |

| LSO278 | 18.7 | 23.4 | 34.3 |

IC50 values for novel 9H-fluorene-1,2,3-triazole hybrids against various cancer cell lines.[6]

Experimental Protocols

Protocol 1: Synthesis of 9H-fluorene-4-carboxylic acid

This protocol outlines a practical, large-scale synthesis of 9-(hydroxymethyl)fluorene-4-carboxylic acid, a closely related precursor. The synthesis of 9H-fluorene-4-carboxylic acid can be adapted from this procedure.

Materials:

-

2,2′-Biphenyldicarboxylic acid

-

Thionyl chloride

-

Aluminum chloride

-

Sodium borohydride

-

Methanol

-

Hydrochloric acid

-

Sodium hydroxide

-

Diethyl ether

-

Dichloromethane

Procedure:

-

Cyclization: A mixture of 2,2′-biphenyldicarboxylic acid and an excess of thionyl chloride is refluxed for 3 hours. The excess thionyl chloride is removed under reduced pressure. The resulting acid chloride is dissolved in dichloromethane and cooled to 0°C. Aluminum chloride is added portion-wise, and the mixture is stirred at room temperature for 12 hours. The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, dried over sodium sulfate, and concentrated to yield 9-oxofluorene-4-carboxylic acid.

-

Reduction: The 9-oxofluorene-4-carboxylic acid is dissolved in methanol and cooled to 0°C. Sodium borohydride is added portion-wise, and the mixture is stirred at room temperature for 4 hours. The solvent is evaporated, and the residue is acidified with dilute hydrochloric acid. The precipitated product, 9-hydroxyfluorene-4-carboxylic acid, is filtered, washed with water, and dried.

-

Deoxygenation (if 9H-fluorene-4-carboxylic acid is desired): The 9-hydroxyfluorene-4-carboxylic acid can be further reduced to 9H-fluorene-4-carboxylic acid using a suitable reducing agent such as hydriodic acid in acetic acid or catalytic hydrogenation.

This protocol is adapted from the synthesis of 9-(hydroxymethyl)fluorene-4-carboxylic acid, with an overall yield of 53% for the formation of the hydroxylated derivative.[7]

Protocol 2: Esterification to this compound

Materials:

-

9H-fluorene-4-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Dichloromethane

-

Magnesium sulfate (anhydrous)

Procedure:

-

Dissolve 9H-fluorene-4-carboxylic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude this compound.

-

Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Protocol 3: Synthesis of Fluorene-Triazole Hybrids via Friedel-Crafts Alkylation

Materials:

-

Substituted biaryl hydroxy-1,2,3-triazoles

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Dichloromethane (anhydrous)

Procedure:

-

Dissolve the biaryl hydroxy-1,2,3-triazole in anhydrous dichloromethane under an inert atmosphere.

-

Add BF₃·OEt₂ to the solution.

-

Reflux the reaction mixture for 2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, evaporate the solvent under reduced pressure to yield the crude 9H-fluorene-1,2,3-triazole hybrid.

-

Purify the product by column chromatography. Yields for this reaction have been reported to be between 20% and 97%.[6]

Visualizations

Caption: Synthetic pathway to this compound.

Caption: Key synthetic transformations of this compound.

Caption: Potential mechanism of action for fluorene-based anticancer agents.

References

- 1. researchgate.net [researchgate.net]

- 2. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A series of fluorene-based two-photon absorbing molecules: synthesis, linear and nonlinear characterization, and bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel dibenzofluorene derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids [explorationpub.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Methyl 9H-fluorene-4-carboxylate in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 9H-fluorene-4-carboxylate is a fluorene derivative with significant potential for applications in materials science, particularly in the development of organic electronics. While specific data for this molecule is limited, its structural similarity to other well-researched fluorene compounds suggests its utility as a building block for materials in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). The fluorene core provides a rigid and planar π-conjugated system, which is advantageous for charge transport and luminescence, while the methyl carboxylate group at the 4-position offers a site for further chemical modification.[1][2] These modifications can be used to tune the optoelectronic properties of the resulting materials. This document provides an overview of the potential applications, synthetic protocols, and characterization of materials derived from this compound, based on established knowledge of similar fluorene derivatives.

General Information & Potential Applications

Fluorene derivatives are a cornerstone in the field of organic electronics due to their high thermal stability, excellent charge carrier mobility, and tunable photophysical properties.[1][2][3] this compound, as a member of this family, is anticipated to be a valuable synthon for creating advanced materials.

Organic Light-Emitting Diodes (OLEDs)

Fluorene-based materials are widely utilized in OLEDs as:

-

Emissive Layer (EML) Materials: The inherent blue fluorescence of the fluorene core makes its derivatives suitable for creating blue-emitting materials, which are crucial for full-color displays and white lighting.[4]

-

Host Materials: For phosphorescent OLEDs (PhOLEDs), fluorene derivatives can serve as high-triplet-energy hosts for phosphorescent guest emitters.

-

Charge Transporting Layer (HTL/ETL) Materials: By appropriate functionalization, the charge transport properties of fluorene derivatives can be tailored for use in either hole-transporting layers (HTLs) or electron-transporting layers (ETLs).[1]

The methyl carboxylate group of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be used to anchor the molecule to electrode surfaces or to create more complex molecular architectures through esterification or amidation reactions.

Organic Photovoltaics (OPVs)

In the realm of OPVs, fluorene derivatives are commonly employed as:

-

Electron Donor Materials: Fluorene-based copolymers are frequently used as the p-type (donor) material in bulk heterojunction (BHJ) solar cells, often blended with fullerene derivatives or non-fullerene acceptors.[5][6][7]

-

Electron Acceptor Materials: While less common, appropriately functionalized fluorene derivatives can also act as n-type (acceptor) materials.

The carboxylic acid derivative of this compound can function as an anchoring group to attach dye sensitizers to the surface of semiconductor metal oxides like TiO2 in dye-sensitized solar cells (DSSCs).[8][9][10]

Experimental Protocols

The following protocols are generalized procedures based on common practices for similar fluorene derivatives and should be optimized for specific applications of this compound.

Synthesis of a Polyfluorene Copolymer via Suzuki Coupling

This protocol describes a general method for synthesizing a copolymer of a dibromo-functionalized monomer with a fluorene-based diboronic acid ester, a common method for creating conjugated polymers for OLED and OPV applications.[11][12]

Workflow for Polyfluorene Copolymer Synthesis:

Caption: Workflow for the synthesis of a polyfluorene copolymer.

Materials:

-

This compound derived diboronic acid pinacol ester

-

A dibromo-comonomer (e.g., a benzothiadiazole derivative)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

-

Anhydrous Toluene

-

2 M Aqueous Potassium Carbonate (K2CO3) solution

-

Phase-transfer catalyst (e.g., Aliquat 336)

-

Methanol

-

Hexane, Acetone, Chloroform (for Soxhlet extraction)

Procedure:

-

To a Schlenk flask under an inert atmosphere (N2 or Ar), add the fluorene diboronic acid ester monomer (1 eq.), the dibromo-comonomer (1 eq.), and the Pd(PPh3)4 catalyst (1-5 mol%).

-

Add anhydrous toluene to dissolve the monomers.

-

Add the aqueous K2CO3 solution and the phase-transfer catalyst.

-

Degas the mixture by several freeze-pump-thaw cycles.

-

Heat the reaction mixture to reflux (around 90-110 °C) and stir for 24-72 hours.

-

Cool the mixture to room temperature and pour it into vigorously stirred methanol to precipitate the polymer.

-

Filter the crude polymer and wash with methanol.

-

Purify the polymer by Soxhlet extraction with hexane, acetone, and finally chloroform to collect the desired polymer fraction.

-

Precipitate the purified polymer from the chloroform fraction into methanol, filter, and dry under vacuum.

Fabrication of a Bulk Heterojunction Organic Solar Cell

This protocol outlines the fabrication of a conventional architecture OPV device using a fluorene-based polymer as the donor material.[5][13][14]

Workflow for OPV Device Fabrication:

Caption: Workflow for the fabrication of an OPV device.

Materials:

-

Patterned Indium Tin Oxide (ITO) coated glass substrates

-

Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) dispersion in water

-

Fluorene-based polymer (donor)

-

Fullerene derivative (e.g., PC61BM or PC71BM) or a non-fullerene acceptor

-

Chlorobenzene or other suitable organic solvent

-

Lithium Fluoride (LiF)

-

Aluminum (Al)

Procedure:

-